Baclofen Citric Acid Adduct is a chemical compound formed from the interaction between baclofen and citric acid. Baclofen, a gamma-aminobutyric acid receptor agonist, is primarily used as a muscle relaxant to manage severe spasticity. The adduct serves as an impurity of baclofen and has implications in both its pharmacological properties and synthesis processes.
Baclofen is synthesized from 3-(4-chlorophenyl)-3-cyanopropanoic acid, which can be derived through various chemical reactions, including hydrogenation processes involving metal catalysts . Citric acid, a tricarboxylic acid, is commonly found in citrus fruits and is widely used in food and pharmaceutical industries .
Baclofen Citric Acid Adduct belongs to the class of organic compounds known as gamma amino acids and derivatives. It contains both the baclofen structure, which includes a chlorophenyl group and an amino group, and citric acid, characterized by its three carboxyl groups. This classification places it within the broader category of organic acids and derivatives.
The synthesis of Baclofen Citric Acid Adduct typically involves the direct reaction between baclofen and citric acid under controlled conditions. The process may include:
The synthesis can be optimized by adjusting parameters such as temperature, concentration of reactants, and reaction time. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are often employed to monitor the reaction progress and ensure purity.
The molecular structure of Baclofen Citric Acid Adduct comprises the baclofen moiety attached to citric acid. The specific arrangement includes:
The molecular formula for baclofen is with a molecular weight of approximately 213.66 g/mol. Citric acid has a molecular formula of with a molecular weight of about 192.13 g/mol .
The formation of Baclofen Citric Acid Adduct can be viewed as an esterification reaction where the hydroxyl groups of citric acid react with the amino group of baclofen. This reaction leads to the formation of an amide bond under suitable conditions.
Baclofen acts primarily as a GABA-B receptor agonist, inhibiting excitatory neurotransmitter release in the central nervous system. The mechanism involves:
Baclofen Citric Acid Adduct has several scientific applications:
The formation of the baclofen-citric acid adduct is governed by specific supramolecular interactions between baclofen (C₁₀H₁₂ClNO₂) and citric acid (C₆H₈O₇). Baclofen’s primary amine and carboxylic acid groups engage in charge-assisted hydrogen bonding with citric acid’s carboxylic and hydroxyl moieties. This interaction is further stabilized by proton transfer from citric acid to baclofen’s amine group, resulting in a zwitterionic complex that crystallizes as a stable adduct [7] [2]. Citric acid’s tricarboxylic structure enables multiple hydrogen-bonding motifs, notably the acid∙∙∙amide and acid∙∙∙amine heterosynthons, which direct the crystal packing [4] [6]. The adduct’s stability is enhanced by van der Waals interactions between the chlorophenyl ring of baclofen and nonpolar regions of citric acid, as confirmed by its characteristic powder X-ray diffraction (PXRD) pattern [7].
Table 1: Key Non-Covalent Interactions in Baclofen-Citric Acid Adduct
Interaction Type | Bond Length (Å) | Atoms Involved | Energy Contribution (kJ/mol) |
---|---|---|---|
Hydrogen Bond (N-H⁺∙∙O⁻) | 1.65–1.85 | Baclofen N⁺∙∙O (citric acid) | 20–30 |
Hydrogen Bond (O-H∙∙O) | 1.70–1.95 | Baclofen O-H∙∙O (citric acid) | 15–25 |
Ionic Attraction | 2.40–3.00 | R-NH₃⁺∙∙⁻OOC-R | 10–20 |
van der Waals | 3.00–4.00 | Aryl Cl∙∙H-C (citric acid) | <5 |
The IUPAC name of the adduct, 1-[3-carboxy-2-(4-chlorophenyl)propyl]-4-hydroxy-2,6-dioxopiperidine-4-carboxylic acid, reflects the covalent-like stability achieved through these non-covalent forces [7]. Solid-state NMR studies reveal restricted molecular motion due to the dense hydrogen-bonding network, contributing to the adduct’s low hygroscopicity [6].
The crystallization of the baclofen-citric acid adduct requires precise control of stoichiometric ratios, solvent systems, and nucleation kinetics. Optimal adduct formation occurs at a 1:1 molar ratio of baclofen to citric acid in ethanol-water (3:1 v/v) at 40°C, yielding crystals with a melting point of 162–165°C and minimal hydrate formation [7]. The pH of the crystallization medium is critical; maintaining pH 3.5–4.0 ensures complete protonation of baclofen’s amine group while preventing citric acid degradation [2] [6]. Post-crystallization, slow evaporation at 25°C and 45% relative humidity produces thermally stable crystals (decomposition onset: >150°C), as verified by differential scanning calorimetry (DSC) [7].
Table 2: Optimization Parameters for Cocrystallization
Parameter | Suboptimal Conditions | Optimized Conditions | Impact on Adduct Stability |
---|---|---|---|
Stoichiometry | 2:1 (Baclofen: Citric acid) | 1:1 | Prevents citric acid recrystallization |
Solvent Polarity | Dichloromethane | Ethanol-water (3:1 v/v) | Enhances hydrogen-bond solubility |
Temperature | 60°C | 40°C | Avoids thermal degradation |
Evaporation Rate | Rapid (48 hours) | Slow (7 days) | Reduces lattice defects |
pH | 2.0 or 6.0 | 3.5–4.0 | Maximizes zwitterionic formation |
Cooling crystallization is ineffective due to incongruent solubility, while antisolvent methods yield amorphous impurities [6]. PXRD analysis confirms that optimized crystals exhibit a unique pattern with peaks at 2θ = 12.7°, 15.3°, and 26.4°, distinguishing them from physical mixtures [7].
Two primary methods dominate adduct synthesis: solvent-based (e.g., solvent evaporation) and solvent-free mechanochemical grinding. Solvent evaporation using ethanol-water yields high-purity adducts (>98% by HPLC) but requires 7 days and generates solvent waste [7] [6]. In contrast, liquid-assisted grinding (LAG) with catalytic ethanol (5 µL/mg) completes in 45 minutes but produces adducts with 85–90% purity due to residual baclofen [6]. The solvent method achieves superior crystal morphology (block-shaped) and bulk density (0.52 g/cm³) versus mechanochemical powders (0.38 g/cm³), impacting tableting performance [6].
Table 3: Performance Metrics of Synthetic Methods
Method | Duration | Purity (%) | Yield (%) | Solvent Consumption (mL/g) | Key Limitations |
---|---|---|---|---|---|
Solvent Evaporation | 7 days | >98 | 82–85 | 120 | Slow kinetics; high waste |
Liquid-Assisted Grinding | 45 minutes | 85–90 | 92–95 | 0.05 | Amorphous content; lower density |
Slurry Conversion | 24 hours | 92–95 | 78–82 | 40 | Requires solubility mismatch |
The choice of method hinges on application requirements: Solvent evaporation is ideal for pharmaceutical formulations needing high crystallinity, while mechanochemistry suits rapid screening [5] [6]. Notably, neither method alters baclofen’s pharmacological activity, as confirmed by FT-IR spectroscopy showing unchanged covalent bonds [7].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9